2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c17-13-1-2-15(21-7-3-12(11-22)4-8-21)14(9-13)20-10-16(23)19-6-5-18/h1-2,9,12,20,22H,3-4,6-8,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHWITGSMJQJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices.
Mode of Action
It’s worth noting that boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound’s boronic ester group is known to be involved in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water. This could potentially affect the compound’s absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.
Result of Action
Boronic acids and their esters are particularly considered as boron-carriers suitable for neutron capture therapy, indicating potential therapeutic applications.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Biological Activity
2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS Number: 1465334-89-7) is a compound that has been investigated for its potential biological activities, particularly as a chemokine receptor 1 antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, with a molecular weight of 336.81 g/mol. Its structure includes a chloro-substituted benzene ring, a piperidine ring, and an acetamide moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 336.81 g/mol |
| CAS Number | 1465334-89-7 |
As a chemokine receptor 1 antagonist , this compound modulates inflammatory responses by blocking the interaction between chemokines and their receptors on immune cells. This action is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where inflammation plays a significant role in disease pathology.
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties by inhibiting chemokine signaling pathways. This mechanism can potentially reduce inflammation in respiratory diseases, making it a candidate for further therapeutic exploration in non-human models.
Antimicrobial Potential
While the primary focus is on its role as an antagonist, related compounds within the chloroacetamide class have shown varied biological activities, including antimicrobial effects against Gram-positive and Gram-negative bacteria . The structural characteristics of chloroacetamides often correlate with their effectiveness against specific pathogens, suggesting that modifications in the structure of similar compounds could enhance their antimicrobial efficacy.
Case Studies and Research Findings
- Respiratory Disease Models : In studies involving animal models of asthma and COPD, compounds similar to this compound demonstrated significant reductions in inflammatory markers when administered prior to allergen exposure.
- Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis conducted on related chloroacetamides revealed that specific substitutions on the phenyl ring significantly influence biological activity. For instance, halogenated derivatives showed enhanced lipophilicity, which facilitated better membrane penetration and increased antimicrobial activity against resistant strains .
- In Vitro Studies : In vitro assays have indicated that this compound can inhibit specific kinases involved in inflammatory processes, further supporting its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Piperidine-Containing Analogues
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide (CAS 383147-04-4): This compound replaces the hydroxymethylpiperidine with a 4-methylpiperazine group and introduces a trifluoromethylpyridine ring.
- N-{1-[6-(2-Chlorophenyl)pyridazin-3-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide (CAS 1396855-16-5) :
Features a pyridazine-thiophene hybrid structure. The thiophene moiety may confer distinct electronic properties, while the chlorophenyl group mirrors the chloro-substitution in the target compound, suggesting shared reactivity in electrophilic aromatic substitution .
Chloro-Substituted Acetamides
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Shares the chloroacetamide backbone but incorporates a pyrazole ring instead of piperidine. The cyano group on pyrazole may enhance hydrogen-bonding capacity, similar to the cyanomethyl group in the target compound .
- 2-Chloro-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide: Substitutes the aniline core with an indole ring.
Functional and Pharmacological Comparisons
Bioactivity Profiles
- Antifungal and Insecticidal Activity: Pyrazole derivatives like 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide exhibit antifungal and insecticidal properties, attributed to the chloro-cyano synergy. The target compound’s piperidine-hydroxymethyl group may similarly modulate enzyme inhibition (e.g., CYP450) but lacks direct evidence .
- Kinase Inhibition : Piperidine-containing compounds (e.g., ) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. The hydroxymethyl group in the target compound could enhance solubility, reducing off-target effects compared to methylpiperazine analogues .
Data Table: Structural and Pharmacological Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
